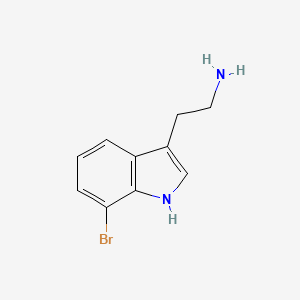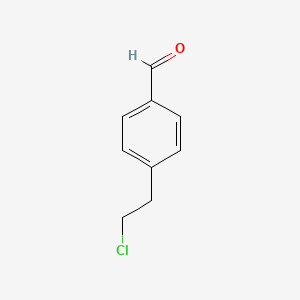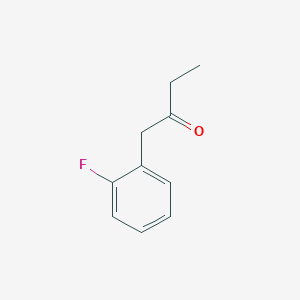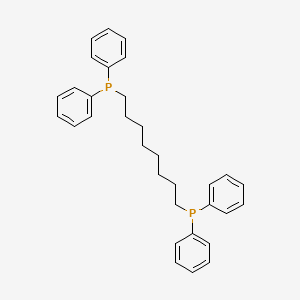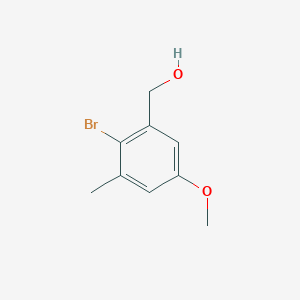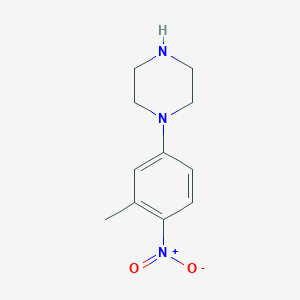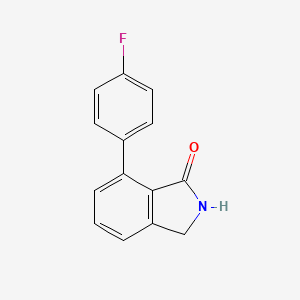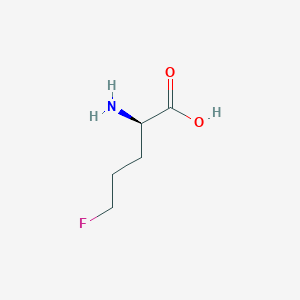![molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6](/img/structure/B1339342.png)
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic methods can be inferred from related compounds discussed in the literature. The compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This core is substituted with a benzyl group and a bromine atom, which suggests potential reactivity for further functionalization and use in various chemical syntheses.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves various strategies, such as reduction and debenzylation steps as seen in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride . The key step in this synthesis is the sodium borohydride reduction of a pyrrolopyridinium bromide, followed by debenzylation with hydrogen over palladium on carbon. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the synthesis of a spiro-pyrrolidine derivative, shows that the pyrrolidine ring can adopt an envelope conformation, and the molecular structure can be stabilized by weak intramolecular interactions . These structural insights can be extrapolated to this compound, suggesting that it may also exhibit conformational features and intramolecular interactions that could influence its reactivity and physical properties.
Chemical Reactions Analysis
Chemical reactions involving pyrrolopyridine derivatives are diverse. For instance, rhodium-catalyzed asymmetric 1,4-addition reactions have been used to obtain derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Additionally, reactions with electrophiles such as bromine have been explored for the functionalization of condensed pyridine bases . These reactions could potentially be applied to this compound to introduce new functional groups or to modify the existing substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the crystal packing of a spiro-pyrrolidine derivative is stabilized by weak intermolecular interactions , which could also be relevant for the crystalline state of this compound. The presence of a bromine atom in the molecule suggests that it may have significant polarizability and could participate in electrophilic substitution reactions. The benzyl group may also provide steric bulk and influence the overall solubility and reactivity of the compound.
Scientific Research Applications
Gold Catalysis in Synthesis
- Gold Catalysis for Azaindoles Synthesis : This study by Gala et al. (2014) discusses the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines using gold catalysis, which is significant for constructing complex molecular structures in medicinal chemistry Gala et al., 2014.
Functionalization and Derivatives
- Functionalization for Agrochemicals/Materials : Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, creating compounds with potential use in agrochemicals and functional materials Minakata et al., 1992.
- Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine : Nechayev et al. (2013) developed an efficient method for synthesizing N6-substituted analogues of this compound, useful in the development of various pharmaceuticals Nechayev et al., 2013.
Heterocyclic Compounds Synthesis
- Iso-Condensed Heteroaromatic Pyrroles : Sha et al. (1992) explored novel reactions for synthesizing iso-condensed heteroaromatic pyrroles, which have broad applications in pharmaceuticals and materials science Sha et al., 1992.
Anticancer Agent Development
- Pyrrolyl-Pyridine Anticancer Agents : Mallisetty et al. (2023) synthesized pyrrolyl-pyridine compounds with significant anticancer activity, demonstrating the potential of this chemical structure in cancer treatment Mallisetty et al., 2023.
Reaction Mechanisms and Derivatives Synthesis
- Rhodium-Catalyzed Arylboronic Acids Addition : Croix et al. (2015) presented a rhodium-catalyzed asymmetric addition process involving 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, crucial for synthesizing complex organic compounds Croix et al., 2015.
Mechanism of Action
Target of Action
1-Benzyl-3-bromo-7-azaindole, also known as 1-Benzyl-3-bromo-pyrrolo[2,3-b]pyridine or 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, is a compound that has been used in the design of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They function by adding phosphate groups to other proteins, which can activate or deactivate these proteins, thus influencing various cellular processes.
Mode of Action
It is known that azaindole derivatives, such as this compound, can interact with kinases and inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth, division, and survival.
Future Directions
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell survival and proliferation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In breast cancer cells (4T1), the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs results in the suppression of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that the compound continues to inhibit cell proliferation and induce apoptosis in cancer cells, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of the compound can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy . The localization of the compound can also affect its stability and degradation within the cell .
properties
IUPAC Name |
1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGECCZZIAJKFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572938 | |
| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281192-93-6 | |
| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



